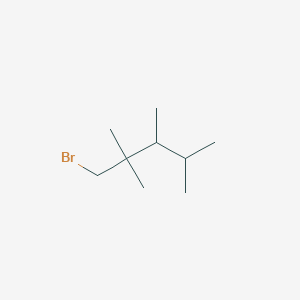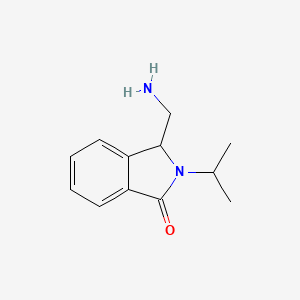
2,4-Dichloro-5-(chlorosulfonyl)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-5-(chlorosulfonyl)benzoyl chloride is a chemical compound with the molecular formula C7H2Cl4O3S. It is known for its reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of two chlorine atoms, a chlorosulfonyl group, and a benzoyl chloride group attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(chlorosulfonyl)benzoyl chloride typically involves the chlorination of 2,4-dichlorobenzoic acid followed by sulfonation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like chlorosulfonic acid. The reactions are usually carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-5-(chlorosulfonyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form different derivatives depending on the reducing agents used.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions include substituted benzoyl chlorides, sulfonic acids, and various reduced derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4-Dichloro-5-(chlorosulfonyl)benzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for research purposes, such as the synthesis of enzyme inhibitors.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-5-(chlorosulfonyl)benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichlorobenzoic acid
- 2,5-Dichlorobenzoyl chloride
- 2,4-Dichloro-5-sulfamoylbenzoic acid
Uniqueness
2,4-Dichloro-5-(chlorosulfonyl)benzoyl chloride is unique due to the presence of both chlorosulfonyl and benzoyl chloride groups, which confer high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of a wide range of chemical products.
Propiedades
Fórmula molecular |
C7H2Cl4O3S |
|---|---|
Peso molecular |
308.0 g/mol |
Nombre IUPAC |
2,4-dichloro-5-chlorosulfonylbenzoyl chloride |
InChI |
InChI=1S/C7H2Cl4O3S/c8-4-2-5(9)6(15(11,13)14)1-3(4)7(10)12/h1-2H |
Clave InChI |
OEMVUPJFDMRMKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13219066.png)
![2-Bromo-3-methoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B13219070.png)







![Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B13219133.png)


![Methyl 2-chloro-5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13219148.png)
![Tert-butyl 4-[(1-aminocyclohexyl)carbonyl]piperazine-1-carboxylate](/img/structure/B13219159.png)
